REACTION_CXSMILES
|
Br[C:2]1[CH:6]=[CH:5][O:4][CH:3]=1.C([Li])CCC.[CH2:12]([Sn:16](Cl)([CH2:21][CH2:22][CH2:23][CH3:24])[CH2:17][CH2:18][CH2:19][CH3:20])[CH2:13][CH2:14][CH3:15]>C(OCC)C.C(=O)([O-])O.[Na+]>[CH2:21]([Sn:16]([CH2:12][CH2:13][CH2:14][CH3:15])([CH2:17][CH2:18][CH2:19][CH3:20])[C:2]1[CH:6]=[CH:5][O:4][CH:3]=1)[CH2:22][CH2:23][CH3:24] |f:4.5|
|
Name
|
|
Quantity
|
1.23 mL
|
Type
|
reactant
|
Smiles
|
BrC1=COC=C1
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
8.5 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
tributyltin chloride
|
Quantity
|
3.69 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Sn](CCCC)(CCCC)Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-76 °C
|
Type
|
CUSTOM
|
Details
|
After stirring for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
remained below -60° C
|
Type
|
STIRRING
|
Details
|
The reaction was stirred at -76° C. for 1 hour
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
the product extracted with diethyl ether (3×20 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic fractions were dried (brine, MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by chromatography on silica eluting with hexane
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)[Sn](C1=COC=C1)(CCCC)CCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |